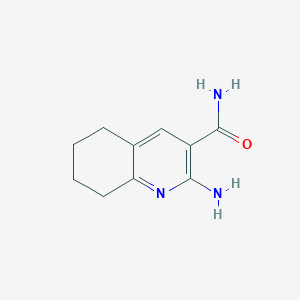

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZSQFCSBZEHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231405 | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68708-29-2 | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68708-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-Aminoaryl Ketones with α-Methylene Ketones

One common synthetic approach involves the cyclization of 2-aminoaryl ketones with α-methylene ketones catalyzed by acids such as dodecylphosphonic acid. This reaction is typically performed in aqueous media or under solvent-free conditions, promoting environmentally friendly synthesis with good yields. The cyclization forms the tetrahydroquinoline core, which is then functionalized to introduce the carboxamide group at the 3-position.

Hydration of Nitrile Intermediates

A key intermediate in the synthesis is often a 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Hydration of the nitrile group to the corresponding carboxamide is achieved under alkaline conditions, typically using aqueous base or formic acid followed by alkaline hydrogen peroxide treatment. This step converts the nitrile to the carboxamide functional group, which is essential for the target compound.

Cyclization via Ammonium Acetate-Mediated Condensation

The synthesis can also start from cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate in ethanol. This reaction forms the tetrahydroquinoline carbonitrile intermediate, which upon hydration and further treatment yields the carboxamide derivative. The ammonium acetate acts as a nitrogen source facilitating ring closure.

Catalytic Reduction of Oxime Intermediates

Another route involves the preparation of oxime derivatives of tetrahydroquinoline, which are then reduced catalytically using nickel-aluminum alloy in alkaline ethanol solution. This reduction converts oximes to amines, which can be further functionalized to the carboxamide. This method is useful for preparing amino-substituted tetrahydroquinolines that serve as precursors.

Industrial and Scale-Up Considerations

Industrial synthesis typically adapts the above methods to continuous flow reactors to improve yield and purity. Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical. For example, the use of continuous flow allows better control over reaction time and heat transfer, enhancing reproducibility and scalability.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Hydration and Cyclization Pathway: The nitrile intermediate undergoes hydration to form a carboxamide, which then cyclizes under alkaline conditions to yield the tetrahydroquinoline carboxamide structure. This was confirmed by elemental and spectral analyses in multiple studies.

Reactivity with Formamide: Refluxing the nitrile intermediate with excess formamide affords amino-substituted tetrahydroquinoline derivatives, indicating the versatility of the nitrile intermediate for further functionalization.

Catalytic Reduction: The reduction of oxime intermediates using nickel-aluminum alloy in alkaline ethanol is a mild and effective method to obtain amino-substituted tetrahydroquinolines, which can be converted to carboxamides by subsequent reactions.

Industrial Optimization: Continuous flow synthesis and solvent-free conditions have been explored to improve the environmental footprint and efficiency of the synthesis, with catalyst choice and reaction temperature being critical parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an antiproliferative agent. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines. The compound's ability to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels has been linked to its cytotoxic effects on cancer cells such as HeLa and A2780 .

Case Studies

- Antiproliferative Activity : A study demonstrated that specific tetrahydroquinoline derivatives exhibited significant cytotoxicity against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The most effective compounds were selected for further evaluation based on their IC50 values, which ranged from 5.4 to 17.2 μM .

- Multidrug Resistance Reversal : Another investigation focused on the synthesis of 5-oxo-hexahydroquinoline derivatives, which were tested for their ability to overcome multidrug resistance in cancer therapy. These derivatives significantly blocked P-glycoprotein efflux and induced apoptosis in resistant cancer cell lines .

Mechanistic Insights

The mechanism of action for 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide and its derivatives often involves modulation of cellular pathways related to oxidative stress and apoptosis. The ability to selectively target cancer cells while sparing normal cells is attributed to the compound's interaction with mitochondrial functions and ROS generation .

Structure-Activity Relationship (SAR)

Understanding the structural requirements for biological activity has been crucial in optimizing the efficacy of tetrahydroquinoline derivatives. Studies have shown that modifications at certain positions on the quinoline ring can enhance antiproliferative activity, suggesting a strong structure-activity relationship .

Anti-inflammatory Properties

In addition to anticancer applications, this compound has been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Activity | Cell Lines Tested | Key Findings |

|---|---|---|---|

| Anticancer | Antiproliferative | HeLa, HT-29, A2780 | Significant cytotoxicity with IC50 values from 5.4 to 17.2 μM |

| Multidrug Resistance | Reversal of drug resistance | MES-SA-DX5 | Induced apoptosis and blocked P-glycoprotein efflux |

| Anti-inflammatory | Inhibition of inflammatory pathways | Various inflammatory models | Potential therapeutic candidates for inflammation |

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Donating Groups : Methoxy groups (e.g., B7, B8) enhance lipophilicity and cellular uptake, correlating with cytotoxicity .

- Ring Expansion: Cyclohepta[b]thiophene derivatives () show increased steric bulk, which may limit bioavailability compared to smaller tetrahydroquinoline cores .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- High melting points (>200°C) in chromene derivatives () suggest strong crystal packing, complicating formulation .

- Lower yields in B7/B8 (25–30%) indicate synthetic challenges compared to one-pot multicomponent reactions (e.g., 84–95% in ) .

Pharmacological Activity

- Anti-Inflammatory vs. Cytotoxic : The target compound’s anti-inflammatory activity contrasts with the cytotoxicity of B7/B8, underscoring substituent-driven mechanistic divergence .

- Antiparasitic Activity: Methoxybenzoquinoline derivatives () inhibit T. cruzi trypomastigotes, suggesting scaffold adaptability to diverse targets .

ADME/Tox Profiles

- In Silico Predictions: Methoxybenzoquinoline derivatives () show favorable ADME profiles with moderate LogP values (~3.0), predicting blood-brain barrier permeability .

- Hazard Indicators: Thieno-quinoline derivatives (e.g., ) include halogen substituents (Cl, Br), necessitating toxicity mitigation strategies .

Biological Activity

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 68708-29-2

- Molecular Formula : C10H13N3O

The compound features a tetrahydroquinoline core with an amino group and a carboxamide functional group, which contribute to its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways. For instance, it can inhibit bacterial cell wall synthesis enzymes, leading to antibacterial effects.

- Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines. Its mechanism involves inducing oxidative stress in cancer cells, which can lead to apoptosis .

- Antimicrobial Properties : Research indicates that the compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives on human cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The results indicated that specific derivatives showed significant IC50 values, highlighting their potential as anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.0 |

| This compound | HT-29 | 20.0 |

| Other derivatives | A2780 (Ovarian) | 11.7 |

The presence of the amino group was found crucial for enhancing the cytotoxicity against these cancer cells .

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against various bacterial strains. The compound's structure allows it to interact with microbial enzymes essential for survival:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential as a lead compound in developing new antibiotics .

Additional Biological Activities

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antidiabetic Potential : Preliminary studies indicate that certain tetrahydroquinoline derivatives may inhibit α-glucosidase activity, suggesting potential use in diabetes management .

Q & A

Q. What are the common synthetic routes for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide?

The compound is typically synthesized via multicomponent reactions involving cyclohexanone derivatives, ammonium acetate, and nitrile-containing precursors. For example:

- Cyclocondensation reactions : Cyclohexanone reacts with arylidene malononitriles in ethanol under reflux, followed by recrystallization to yield tetrahydroquinoline derivatives .

- Tandem Michael addition-cyclization : This method uses bifunctional catalysts (e.g., squaramides) to achieve enantioselectivity in related tetrahydroquinoline scaffolds, though adaptation may be required for the carboxamide variant .

- Post-functionalization : Intermediate products can be further modified with DMF-DMA (dimethylformamide dimethyl acetal) to introduce carboxamide groups .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups (δ 1.0–3.0 ppm), and NH₂ groups (broad singlet, δ ~5.0 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm), nitrile carbons (δ ~115–120 ppm), and aromatic carbons (δ ~100–150 ppm) .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structurally similar tetrahydroquinoline-carboxamides exhibit:

- Antiproliferative activity : Induction of apoptosis in cancer cell lines via mitochondrial pathway modulation .

- Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) enzymes in analogues like tetrahydroquinoline-3-carboxamides .

- Antimicrobial potential : Activity against protozoal pathogens (e.g., Leishmania) in nitro-substituted benzimidazole-acetamide hybrids .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for related tetrahydroquinoline derivatives?

Enantioselectivity is often achieved using chiral organocatalysts. For example:

- Squaramide catalysts : Enable asymmetric Michael addition-cyclization reactions between cyclohexanedione and arylidene malononitriles, yielding enantiomeric excess (ee) up to 83% .

- Optimization parameters : Solvent polarity (e.g., toluene vs. DCM), temperature (-20°C to 25°C), and catalyst loading (5–10 mol%) critically influence stereoselectivity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological considerations include:

- Assay standardization : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains (e.g., Leishmania donovani vs. L. major) can skew results .

- Dose-response validation : Ensure IC₅₀ values are calculated over a wide concentration range (e.g., 0.1–100 µM) with appropriate controls .

- Structural benchmarking : Compare activity against known reference compounds (e.g., doxorubicin for antiproliferative assays) to contextualize potency .

Q. What computational methods predict physicochemical properties of this compound?

Tools include:

- Lipophilicity (LogP) : Calculated via XLogP3.0 or similar algorithms (e.g., predicted XLogP ~1.0 for related tetrahydroquinolines) .

- Molecular docking : Used to model interactions with biological targets (e.g., COX-2 or tubulin) based on crystal structure data .

- ADMET profiling : Predicts absorption, distribution, and toxicity using software like SwissADME or ADMETlab .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.